molecular formula C18H24N6O2 B2661828 1,7-bis[(E)-but-2-enyl]-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 919027-71-7

1,7-bis[(E)-but-2-enyl]-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2661828
CAS RN: 919027-71-7
M. Wt: 356.43
InChI Key: INEPTYIPHOUUMH-CDJQDVQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-bis[(E)-but-2-enyl]-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a useful research compound. Its molecular formula is C18H24N6O2 and its molecular weight is 356.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Activity

The first chemical synthesis of a class of purine analogues, which include derivatives similar to 1,7-bis[(E)-but-2-enyl]-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, has been described, highlighting their moderate activity against rhinoviruses at non-toxic dosage levels (Kim et al., 1978). This study signifies the potential of such compounds in the development of antiviral medications.

Antitumor Activity and Vascular Relaxing Effects

Further investigations into novel heterocycles, including the [1,2,4]triazino derivatives, have examined their biological activities, revealing antitumor activities against P 388 leukemia and exploratory results regarding their vascular relaxing effects, although no potent activity was recorded in the latter (Ueda et al., 1987).

Organocatalyzed Polymerization

Research on organocatalyzed ring-opening polymerization of related compounds underscores their utility in creating novel polymeric materials. One study demonstrates the synthesis of a poly(ester amide) homopolymer from a derivative, showcasing its potential in drug delivery applications (Göppert et al., 2022).

Catalysis in Organic Synthesis

The synthesis and catalytic applications of derivatives have been explored, with one study detailing the creation of a vanadium (V) complex supported on modified magnetic nanoparticles. This complex exhibited high conversions and selectivities in the epoxidation of allyl alcohols, illustrating its efficiency as a reusable catalyst in organic synthesis (Azarkamanzad et al., 2018).

properties

IUPAC Name

1,7-bis[(E)-but-2-enyl]-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-6-8-10-22-16(25)14-15(21(5)18(22)26)19-17-23(11-9-7-2)20-12(3)13(4)24(14)17/h6-9,13H,10-11H2,1-5H3/b8-6+,9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEPTYIPHOUUMH-CDJQDVQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2C(C(=NN3CC=CC)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2C(C(=NN3C/C=C/C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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